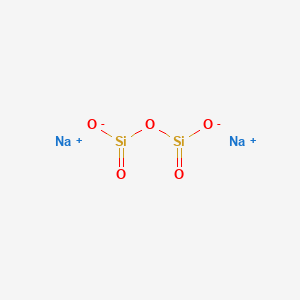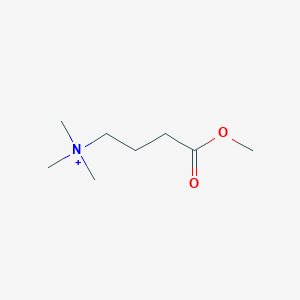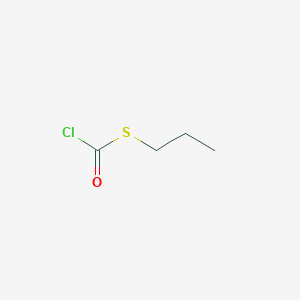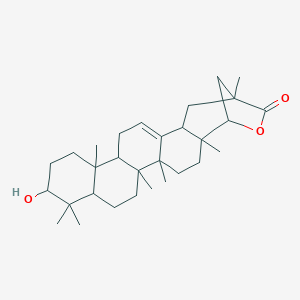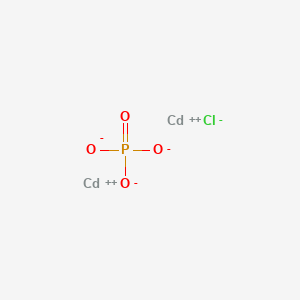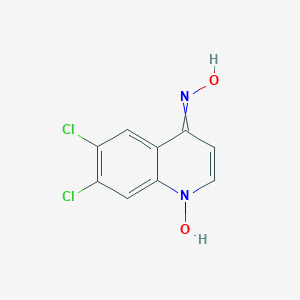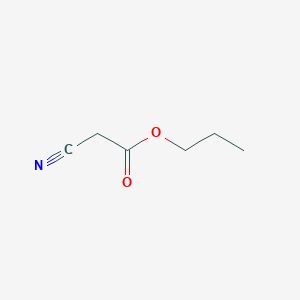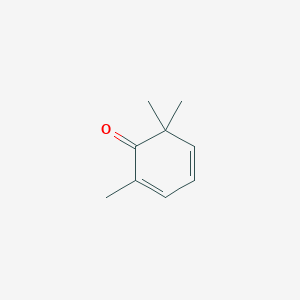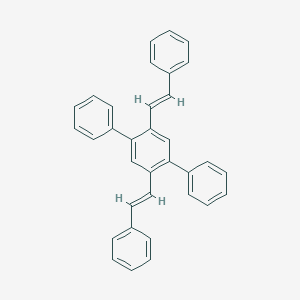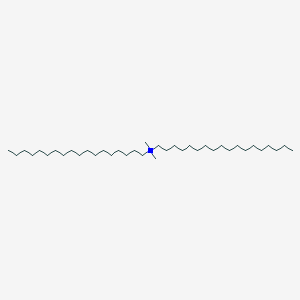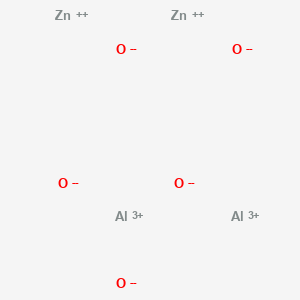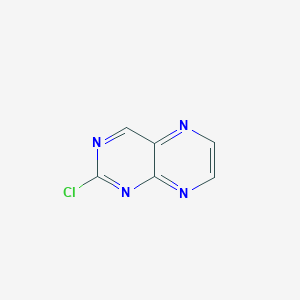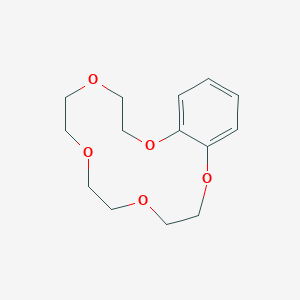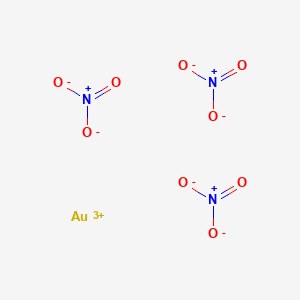
Gold trinitrate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Detection of Trinitrotoluene (TNT) : Gold nanoparticles have been used for the highly sensitive and selective detection of TNT. Cysteine-capped gold nanoparticles can form a specific charge transfer complex with TNT, which can be investigated using various spectroscopic techniques. This method enables ultra-trace detection of TNT up to 1 ppb with good reproducibility (Devi, Singh, Paul, & Tyagi, 2016).
Gold Nanoparticles in Nanoscience and Nanotechnology : Gold nanoparticles (AuNPs) are stable and exhibit size-related electronic, magnetic, and optical properties due to the quantum size effect. They have applications in biology, catalysis, and the bottom-up approach of nanotechnology, making them key materials in the 21st century (Daniel & Astruc, 2004).
Gold Nanoparticle Synthesis and Characterization : The synthesis and characterization of gold nanoparticles are crucial for their application in therapeutics and diagnostics, particularly for diseases such as peste des petits ruminants (PPR). Various experimental parameters can influence the size and distribution of gold nanoparticles, affecting their applicability (Verma, Singh, & Chavan, 2014).
Phytoextraction of Gold : Research on the phytoextraction of gold using plants to extract gold from low-grade ore and waste products is an emerging field. Certain plants have demonstrated the ability to extract and concentrate gold, which could be a potential method for gold recovery (Piccinin et al., 2007).
Biocompatible Synthesis of Gold Nanoparticles : Tris(hydroxymethyl)aminomethane has been used for the non-toxic synthesis of gold nanoparticles, important for biomedical applications. This method allows for the modification of DNA during gold nanoparticle preparation, demonstrating the potential in biological systems (Chen, Wang, Ma, & Yang, 2014).
Gold Nanoparticles in Biological Imaging : Gold nanoparticles have been studied for biomedical applications, including cellular imaging. Their unique optical properties, such as elastic light scattering, make them suitable for detecting single nanoparticles and measuring mechanical fields associated with living cells (Murphy et al., 2008).
Eigenschaften
IUPAC Name |
gold(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZTTDXWACDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158841 | |
| Record name | Gold trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold trinitrate | |
CAS RN |
13464-77-2 | |
| Record name | Gold trinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



